L-Alanyl-L-alanyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine
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Overview
Description
L-Alanyl-L-alanyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine is a synthetic peptide compound Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanyl-L-alanyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the resin-bound peptide chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, often using automated synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
L-Alanyl-L-alanyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine can undergo various chemical reactions, including:
Oxidation: This reaction may involve the oxidation of amino acid side chains.
Reduction: Reduction reactions can modify specific functional groups within the peptide.
Substitution: Substitution reactions can replace certain groups within the peptide structure.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield modified peptides with altered functional groups, while substitution reactions can introduce new functional groups into the peptide.
Scientific Research Applications
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in biological processes and interactions with proteins.
Medicine: Explored for therapeutic applications, such as drug delivery systems or as a bioactive peptide.
Industry: Utilized in the development of new materials or as a component in biochemical assays.
Mechanism of Action
The mechanism of action of L-Alanyl-L-alanyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine involves its interaction with specific molecular targets. These interactions can influence various biological pathways, potentially leading to therapeutic effects. The exact mechanism would depend on the specific application and context in which the peptide is used.
Comparison with Similar Compounds
L-Alanyl-L-alanyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine can be compared to other peptides with similar structures:
L-Alanyl-L-alanyl-L-prolyl-L-ornithine: Lacks the diaminomethylidene group, which may affect its biological activity.
L-Alanyl-L-alanyl-L-prolyl-L-lysine: Contains a different amino acid, potentially altering its properties and applications.
The uniqueness of this compound lies in its specific sequence and functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
654067-62-6 |
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Molecular Formula |
C17H31N7O5 |
Molecular Weight |
413.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C17H31N7O5/c1-9(18)13(25)22-10(2)15(27)24-8-4-6-12(24)14(26)23-11(16(28)29)5-3-7-21-17(19)20/h9-12H,3-8,18H2,1-2H3,(H,22,25)(H,23,26)(H,28,29)(H4,19,20,21)/t9-,10-,11-,12-/m0/s1 |
InChI Key |
NNISLDPGHKXRRX-BJDJZHNGSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)O)N |
Origin of Product |
United States |
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